molecular formula C6H10BrNO3S B13130817 3-Bromo-1-(methylsulfonyl)piperidin-4-one

3-Bromo-1-(methylsulfonyl)piperidin-4-one

Cat. No.: B13130817
M. Wt: 256.12 g/mol
InChI Key: IFGJMTWYRDALQK-UHFFFAOYSA-N
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Description

3-Bromo-1-(methylsulfonyl)piperidin-4-one is a chemical compound with the molecular formula C6H10BrNO3S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(methylsulfonyl)piperidin-4-one typically involves the bromination of 1-(methylsulfonyl)piperidin-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(methylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted piperidinones depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: The major product is the sulfone derivative.

Scientific Research Applications

3-Bromo-1-(methylsulfonyl)piperidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(methylsulfonyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the methylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)piperidin-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Chloro-1-(methylsulfonyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    3-Iodo-1-(methylsulfonyl)piperidin-4-one: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative.

Uniqueness

3-Bromo-1-(methylsulfonyl)piperidin-4-one is unique due to the presence of the bromine atom, which provides specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C6H10BrNO3S

Molecular Weight

256.12 g/mol

IUPAC Name

3-bromo-1-methylsulfonylpiperidin-4-one

InChI

InChI=1S/C6H10BrNO3S/c1-12(10,11)8-3-2-6(9)5(7)4-8/h5H,2-4H2,1H3

InChI Key

IFGJMTWYRDALQK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(=O)C(C1)Br

Origin of Product

United States

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